2-[(3-Fluorophenyl)amino]cyclopentan-1-ol
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Overview
Description
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol is an organic compound with the molecular formula C11H14FNO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a cyclopentan-1-ol moiety through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and cyclopentanone.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with cyclopentanone in the presence of a suitable catalyst, such as a Lewis acid, to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chlorophenyl)amino]cyclopentan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-[(3-Bromophenyl)amino]cyclopentan-1-ol: Similar structure but with a bromine atom instead of fluorine.
2-[(3-Methylphenyl)amino]cyclopentan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
2-(3-fluoroanilino)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-3-1-4-9(7-8)13-10-5-2-6-11(10)14/h1,3-4,7,10-11,13-14H,2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDYIFNLGNYFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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